molecular formula C14H12F4N2OS B2667686 N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide CAS No. 1645424-81-2

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide

Cat. No.: B2667686
CAS No.: 1645424-81-2
M. Wt: 332.32
InChI Key: JEYIGNPVHPWJTO-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine.

    Introduction of Functional Groups: The cyano, thianyl, fluoro, and trifluoromethyl groups can be introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thianyl group.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) for reducing the cyano group.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its functional groups.

    Medicine: Potential pharmacological agent due to its unique functional groups.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and fluoro groups could play a role in binding to the active site of enzymes, while the thianyl group might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanophenyl)-4-fluoro-2-(trifluoromethyl)benzamide
  • N-(4-Cyanothian-4-YL)-4-chloro-2-(trifluoromethyl)benzamide
  • N-(4-Cyanothian-4-YL)-4-fluoro-2-(difluoromethyl)benzamide

Uniqueness

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups can enhance its metabolic stability and binding affinity in biological systems.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique combination of functional groups makes it a valuable target for further research and development.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2OS/c15-9-1-2-10(11(7-9)14(16,17)18)12(21)20-13(8-19)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIGNPVHPWJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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